molecular formula C10H8N2O B3242046 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile CAS No. 1499556-74-9

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile

Cat. No.: B3242046
CAS No.: 1499556-74-9
M. Wt: 172.18 g/mol
InChI Key: HOMKEXRXVIHDFM-UHFFFAOYSA-N
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Description

Overview of Tetrahydroquinoline Scaffolds in Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This structural motif is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of medicinal properties. nih.gov The prevalence of the tetrahydroquinoline nucleus in medicinal agents has made it an important target for synthetic chemists. nih.gov

Derivatives of tetrahydroquinoline have been investigated for a variety of therapeutic applications, including their potential as antiarrhythmic, schistosomicidal, and antiviral agents. nih.gov Furthermore, certain compounds containing this scaffold have been evaluated for their potential in treating conditions such as HIV, Alzheimer's disease, and malaria. nih.gov

Significance of Oxo and Carbonitrile Functionalities in Heterocyclic Systems

The presence of an oxo (or keto) group and a carbonitrile (a cyanide group) functionality on the tetrahydroquinoline framework is chemically significant. The oxo group, in particular, introduces a lactam moiety into the heterocyclic system. Lactams are cyclic amides and are integral components of many important antibiotics, such as penicillins and cephalosporins.

The carbonitrile group is a versatile functional group in organic synthesis and can participate in a variety of chemical transformations. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can influence the metabolic stability and pharmacokinetic properties of a drug candidate. The electronic properties of the carbonitrile group can also play a role in the binding of a molecule to its biological target.

Historical Context and Current Research Trajectories of 2-Oxo-1,2,3,4-tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline derivatives has been a subject of chemical research for many years. A variety of synthetic methods have been developed to construct this heterocyclic system, often involving domino reactions that allow for the efficient assembly of complex molecules from simple starting materials. nih.gov These methods include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes. nih.gov

Current research into 2-oxo-tetrahydroquinoline derivatives, also known as 2-quinolinones, and their partially saturated analogues, continues to be an active area. For instance, novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives (a related but distinct class of compounds) have been synthesized and evaluated for their potential antiviral activity. nih.gov The synthesis of various quinolinone derivatives is often pursued to explore their potential as anticancer agents. mdpi.com

Scope and Objectives of Academic Research on the Compound and Related Structures

Academic research on 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile and its analogues is likely driven by the quest for new therapeutic agents. The objectives of such research would typically include:

Development of novel synthetic routes: The creation of efficient and versatile methods for the synthesis of this and related compounds.

Exploration of chemical reactivity: Investigating how the oxo and carbonitrile groups influence the chemical properties of the tetrahydroquinoline scaffold.

Biological evaluation: Screening the compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the compound to understand how different chemical features affect its biological activity, with the goal of designing more potent and selective drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-9(13)12-10(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMKEXRXVIHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxo 1,2,3,4 Tetrahydroquinoline 8 Carbonitrile and Analogues

Classical Approaches to the 2-Oxo-1,2,3,4-tetrahydroquinoline Core

The foundational 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be assembled through several classical synthetic strategies. These methods often involve the formation of the heterocyclic ring through cyclization reactions, with multi-component reactions also offering an efficient route.

Multi-Component Reactions (MCRs) in Tetrahydroquinoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient approach to complex molecules like tetrahydroquinolines. While specific MCRs leading directly to 2-oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile are not extensively documented, analogous syntheses of substituted tetrahydroisoquinolines highlight the potential of this strategy. For instance, MCRs have been utilized for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles from aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile. rsc.org Another example is the one-pot synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. rsc.org These examples underscore the capability of MCRs to generate highly functionalized heterocyclic systems in a single step.

Cyclization Reactions for Ring Closure

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 2-oxo-1,2,3,4-tetrahydroquinoline core. These reactions typically involve the formation of one or more rings from an acyclic precursor. Domino reactions, a type of cascade reaction, are particularly valuable for generating the tetrahydroquinoline skeleton with diverse substitution patterns. nih.gov

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. While the direct application to the synthesis of the 2-oxo-tetrahydroquinoline core is less common, variations of this reaction are conceivable. The reaction's efficiency is often influenced by the nature of the substituents on the aromatic ring.

The Bischler-Napieralski reaction is another fundamental method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide. The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline. The success of the Bischler-Napieralski cyclization is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the reaction.

Specific Approaches for the Introduction of the Carbonitrile Group at Position 8

The introduction of a carbonitrile group at the 8-position of the 2-oxo-1,2,3,4-tetrahydroquinoline ring is a crucial step in the synthesis of the target molecule. This can be achieved through various cyanation methods.

One of the most traditional methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . nih.gov This two-step process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding aryl nitrile. For the synthesis of this compound, this would necessitate the preparation of 8-amino-2-oxo-1,2,3,4-tetrahydroquinoline as a precursor.

Transition-metal-catalyzed cyanation reactions have emerged as powerful alternatives to the Sandmeyer reaction. taylorandfrancis.com Palladium and copper-catalyzed reactions are the most common, allowing for the direct conversion of aryl halides or triflates to aryl nitriles. taylorandfrancis.com This approach would require the synthesis of an 8-halo (e.g., bromo or iodo) substituted 2-oxo-1,2,3,4-tetrahydroquinoline as the starting material.

Modern Synthetic Strategies and Innovations

Modern organic synthesis has witnessed the development of novel and more efficient methodologies for the construction of complex molecules. These strategies often focus on improving reaction efficiency, selectivity, and environmental friendliness.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. Redox-neutral C-H cyanation of tetrahydroisoquinolines has been achieved using a combination of a photoredox catalyst and a cyanide source, offering a direct method for introducing the nitrile group. researchgate.net While specific applications to the 8-position of 2-oxo-tetrahydroquinolines are yet to be extensively reported, this methodology holds significant promise for the synthesis of the target compound.

Recent advancements in ruthenium-catalyzed cyanation reactions also provide a promising avenue. nih.gov Ruthenium catalysts have shown high activity in the oxidative cyanation of tertiary amines to the corresponding α-aminonitriles. nih.gov

Below is a table summarizing various synthetic approaches and their key features:

Synthetic ApproachKey FeaturesStarting Material(s) (Illustrative)
Multi-Component Reactions (MCRs) High efficiency, atom economy, one-pot synthesis.Aromatic aldehydes, cyclic ketones, malononitrile.
Domino Reactions Cascade of reactions in a single step, high efficiency.Substituted anilines, α,β-unsaturated carbonyls.
Sandmeyer Reaction Classical method for introducing a nitrile group.8-Amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Transition-Metal-Catalyzed Cyanation Direct conversion of aryl halides/triflates to nitriles.8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline.
Photoredox Catalysis Mild reaction conditions, direct C-H functionalization.2-Oxo-1,2,3,4-tetrahydroquinoline.

One-Pot Synthesis Protocols

One-pot synthesis protocols are highly valued in organic chemistry for their ability to combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. For the synthesis of tetrahydroquinoline derivatives, these domino, tandem, or cascade reactions have proven to be particularly effective. nih.gov

A notable one-pot approach involves the multicomponent reaction (MCR) of an amine, an aldehyde, and an activated alkene. This strategy allows for the rapid assembly of complex tetrahydroquinoline structures from simple starting materials. nih.gov For instance, the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene (B11656) can yield N-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. This transformation proceeds through a sequence of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and dehydrogenation. rsc.org

Another versatile one-pot method is the Castagnoli-Cushman reaction, which has been applied to the synthesis of tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems from 3,4-dihydroisoquinolines and various anhydrides. nih.gov This approach provides a direct route to complex heterocyclic frameworks. Additionally, tandem Michael amination-lactamization sequences starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines have been developed for the expedient synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. chemrxiv.org

The table below summarizes various one-pot synthetic approaches for tetrahydroquinoline and its analogues.

Starting MaterialsKey ReactionsProduct TypeReference
2-nitroarylketones/aldehydesReduction-reductive aminationTetrahydroquinolines nih.gov
1-alkylpiperidin-4-one, malononitrile, β-nitro styreneKnoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, dehydrogenationN-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles rsc.org
3,4-dihydroisoquinolines, anhydridesCastagnoli-Cushman reactionTricyclic fused 1,2,3,4-tetrahydroisoquinoline systems nih.gov
2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids, primary aminesMichael amination-lactamization1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates chemrxiv.org
2-aminobenzyl alcohols, secondary alcoholsBorrowing hydrogen methodology1,2,3,4-tetrahydroquinolines nih.govacs.org

Catalytic Methods in Tetrahydroquinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of tetrahydroquinolines, including those based on noble metals, earth-abundant metals, and metal-free catalysts.

A manganese(I) PN3 pincer complex has been reported to catalyze the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.govacs.org This atom-efficient process generates water as the only byproduct. acs.org Palladium catalysis has also been extensively used. For example, a domino Heck-aza-Michael reaction of 2-bromophenethylsulfonamide, acryloyl chloride, and an amine provides functionalized tetrahydroisoquinoline derivatives. rsc.org Similarly, a palladium-catalyzed three-component reaction of aromatic halides, enantiopure bromoalkyl derivatives, and methyl acrylate (B77674) has been used to synthesize chiral 1,3-substituted tetrahydroisoquinolines. researchgate.net

Metal-free catalytic systems are gaining prominence due to their lower cost and reduced environmental impact. For instance, a covalent organic framework (COF-HNU30-10) with missing-linker defects has been shown to be a highly efficient photocatalyst for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides under visible-light irradiation. rsc.org Chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org

CatalystReaction TypeSubstratesProductReference
Manganese(I) PN3 pincer complexBorrowing Hydrogen2-aminobenzyl alcohols, secondary alcohols1,2,3,4-tetrahydroquinolines nih.govacs.org
PalladiumDomino Heck-aza-Michael2-bromophenethylsulfonamide, acryloyl chloride, amineFunctionalized tetrahydroisoquinolines rsc.org
Covalent Organic Framework (COF-HNU30-10)PhotocatalysisN,N-dimethylanilines, maleimidesTetrahydroquinolines rsc.org
Chiral Phosphoric AcidDehydrative cyclization/asymmetric reduction2-aminochalconesEnantioselective tetrahydroquinolines organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry principles are increasingly being integrated into the synthesis of tetrahydroquinolines to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Electrochemical methods offer a green alternative to traditional synthesis. For example, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor allows for the selective synthesis of tetrahydroquinoline derivatives at room temperature. rsc.org Visible-light-induced reactions represent another sustainable approach. A metal-free, visible-light-induced intramolecular cyclization of alkyl amines has been developed for the synthesis of tetrahydroquinoline spiro[5.6] compounds, featuring mild conditions and high diastereoselectivity. acs.org

The use of ionic liquids as catalysts and reaction media is another green strategy. A sonosynthetic approach using an ionic liquid catalyst has been reported for the assembly of bis-arylidene cycloalkanone derivatives, which are precursors for tetrahydroquinolines. ju.edu.sa This method often allows for the recovery and reuse of the catalyst. researchgate.net Furthermore, the development of one-pot reactions, as discussed earlier, is inherently a green chemistry approach as it reduces the number of steps, solvent usage, and waste generation. nih.gov

Green Chemistry ApproachKey FeaturesExample ApplicationReference
ElectrochemistryRoom temperature, uses acetonitrile as a hydrogen source and cyanomethyl precursorSelective synthesis of tetrahydroquinoline derivatives rsc.org
Visible-light photocatalysisMetal-free, mild conditions, high diastereoselectivitySynthesis of tetrahydroquinoline spiro[5.6] compounds acs.org
Ionic Liquid CatalysisCatalyst is recoverable and reusableSonosynthesis of bis-arylidene cycloalkanone derivatives ju.edu.saresearchgate.net
One-pot reactionsReduced steps, solvent usage, and wasteDomino synthesis of tetrahydroquinolines nih.gov

Control of Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues. This control dictates the specific arrangement of atoms in the final product, which is crucial for its biological activity.

Regioselectivity, the control of where a reaction occurs on a molecule, is often influenced by the electronic and steric properties of the substrates and reagents. In the nitration of tetrahydroquinoline, for example, the position of nitration can be directed by the choice of protecting group on the nitrogen atom. researchgate.net A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has been conducted to achieve total regioselectivity for nitration at the 6-position. researchgate.net

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is particularly important in the synthesis of chiral molecules. Asymmetric catalysis is a powerful tool for achieving high stereoselectivity. For instance, a chiral phosphoric acid catalyst has been used for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, yielding products with excellent enantioselectivities. organic-chemistry.org Similarly, a covalent organic framework with missing-linker defects has been shown to be a highly efficient and selective photocatalyst for the cyclization of N,N-dimethylanilines with maleimides to produce tetrahydroquinolines. rsc.org

The choice of catalyst and reaction conditions can dramatically influence the stereochemical outcome. For example, in the hydrogenation of certain substrates, using 5% Pd/C as a catalyst can favor the formation of a dihydroquinoline, while switching to 5% Pt/C can lead to the dominant formation of the cis-tetrahydroquinoline isomer. nih.gov

Synthetic Route Optimization and Scale-Up Considerations for Research Purposes

Optimizing a synthetic route and considering its scalability are crucial for transitioning a compound from laboratory-scale synthesis to larger-scale production for research purposes. This involves improving reaction efficiency, simplifying purification processes, and ensuring the safety and cost-effectiveness of the synthesis.

High-throughput synthesis and computational tools are increasingly being used to accelerate the optimization process. chemrxiv.org For example, the development of computer-assisted synthesis planning methods can automatically identify viable synthetic routes for a large number of target molecules in a short amount of time. chemrxiv.org

For the synthesis of tetrahydroquinolines, route optimization may involve exploring different catalytic systems to improve yield and selectivity. For instance, a manganese(I) PN3 pincer complex has been shown to be a highly active catalyst for the hydrogenation of quinolines, requiring significantly lower H2 pressure compared to other manganese-based systems. acs.org

The table below highlights key considerations for synthetic route optimization and scale-up.

ConsiderationStrategyExampleReference
EfficiencyHigh-throughput synthesis, catalyst optimizationUse of a highly active manganese catalyst for hydrogenation acs.orgchemrxiv.org
PurificationOne-pot reactions, simplified work-upEnantioselective synthesis of tetrahydroquinolines via a one-pot cascade biomimetic reduction dicp.ac.cn
ScalabilityDevelopment of robust, large-scale protocolsSynthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates on a 109 g scale chemrxiv.org
Cost-effectivenessUse of inexpensive catalysts and starting materialsMetal-free photocatalysis for tetrahydroquinoline synthesis rsc.org

Chemical Reactivity and Derivatization Studies of 2 Oxo 1,2,3,4 Tetrahydroquinoline 8 Carbonitrile

Transformations Involving the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

The nitrile group can be converted into other important functional groups, such as carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The process typically proceeds through an amide intermediate. chemistrysteps.com For 2-oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, this reaction would yield 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Acid-Catalyzed Hydrolysis: This involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by the nucleophilic attack of water. chemistrysteps.com

Base-Catalyzed Hydrolysis: This begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org

ReactionReagentsIntermediateProduct
Acidic HydrolysisH₃O⁺, heatAmideCarboxylic Acid
Basic HydrolysisNaOH, H₂O, heatAmideCarboxylate Salt

Reduction: The reduction of the nitrile group offers a pathway to primary amines. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.comlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Applying this to the target compound would produce 8-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes via an imine intermediate that is hydrolyzed during workup. chemistrysteps.comyoutube.com

ReactionReagentsProduct
Amine Formation1. LiAlH₄ 2. H₂OPrimary Amine
Aldehyde Formation1. DIBAL-H 2. H₃O⁺Aldehyde

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents. This reaction provides a valuable method for the synthesis of ketones. libretexts.org The initial reaction between the Grignard reagent and the nitrile forms an imine intermediate, which is then hydrolyzed upon acidic workup to yield the ketone. libretexts.org For instance, the reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of an 8-acyl derivative.

Reactions of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system possesses both an aromatic (benzenoid) ring and a heterocyclic ring, each with its own characteristic reactivity.

Nitration: This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation: This reaction is carried out with fuming sulfuric acid (H₂SO₄ and SO₃) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. masterorganicchemistry.com

The directing effects of the substituents on the tetrahydroquinoline ring can be complex. For example, in a related quinolone system, the presence of an electron-withdrawing nitro group was shown to facilitate nucleophilic aromatic substitution, highlighting the influence of substituents on ring reactivity. nih.gov

Oxidation: The heterocyclic ring of 1,2,3,4-tetrahydroquinolines can be oxidized to introduce aromaticity. This dehydrogenation can lead to the formation of the corresponding quinoline (B57606) or 3,4-dihydroquinoline derivatives. researchgate.netsemanticscholar.org Various oxidizing agents and catalytic systems, including those based on copper and manganese, have been employed for this purpose, often using molecular oxygen as the ultimate oxidant. researchgate.netsemanticscholar.org For instance, the oxidation of N-aryl 1,2,3,4-tetrahydroisoquinolines has been achieved using oxygen with a copper nanocatalyst. acs.org

ReactionReagent/CatalystProduct
DehydrogenationO₂, Catalyst (e.g., NiO, MnO₂, Cu-based)Quinolinone/Dihydroquinolinone

Reduction: While the benzenoid ring is generally resistant to reduction under standard conditions, the lactam (cyclic amide) portion of the heterocyclic ring can be reduced. Powerful reducing agents like lithium aluminum hydride can reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-), which would convert the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold into a 1,2,3,4-tetrahydroquinoline (B108954).

The keto group in this compound is part of a lactam ring. Lactams, being cyclic amides, are generally less reactive towards nucleophiles than their acyclic counterparts or ketones due to the delocalization of the nitrogen lone pair into the carbonyl group. However, they can still undergo certain reactions.

Strong nucleophiles can react at the carbonyl carbon. Furthermore, as mentioned previously, the carbonyl can be completely reduced by potent reducing agents like LiAlH₄. Reactions involving enamino keto esters in similar tetrahydroisoquinoline systems have been shown to proceed with various nucleophiles, leading to heterocyclization or annelation products, indicating the potential for complex transformations originating from the keto-enol tautomerism of the system. osi.lv

Scaffold Modifications and Formation of Complex Molecular Architectures

The this compound scaffold serves as a versatile platform for chemical modifications, enabling the synthesis of a diverse range of complex molecular architectures. Researchers have employed various synthetic strategies to functionalize the core ring system, leading to the creation of novel derivatives with unique structural features. These modifications are often pursued to explore and optimize the biological activities of the parent compound.

One prominent strategy for scaffold modification involves the construction of hybrid molecules by integrating other heterocyclic systems. A notable example is the synthesis of complex structures where three quinolone moieties are tethered via a triazole linker. mdpi.com This is achieved through a copper-catalyzed [3+2] cycloaddition reaction, a cornerstone of click chemistry, which efficiently connects a 4-azido-2-quinolone with a terminal alkyne-functionalized bis(4-hydroxyquinolin-2(1H)-one). mdpi.com This method allows for the assembly of large, intricate molecules from simpler quinolone-based precursors. mdpi.com

Domino reactions, also known as tandem or cascade reactions, represent another powerful approach for elaborating the tetrahydroquinoline scaffold. nih.gov These reactions allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, offering high efficiency and atom economy. nih.gov Synthetic approaches utilizing domino reactions for the construction of substituted tetrahydroquinolines include reduction-cyclization sequences, nucleophilic aromatic substitution (SNAr)-terminated sequences, and metal-promoted processes. nih.gov For instance, a domino reductive amination-SNAr sequence has been successfully used to prepare tetrahydroquinolines in good yields. nih.gov Such strategies are particularly valuable for generating derivatives with previously inaccessible substitution patterns. nih.gov

Further modifications involve reactions targeting different positions of the tetrahydroquinoline nucleus. For example, the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives, a closely related scaffold, has been achieved through the reaction of homophthalic anhydride (B1165640) with imines. mdpi.comnih.gov This method allows for the introduction of desired pharmacophore groups at the 2nd and 3rd positions and a carboxyl group at the 4th position, which is amenable to further derivatization. mdpi.comnih.gov Similarly, one-pot multicomponent reactions have been utilized to synthesize novel N-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. rsc.org These complex reactions proceed through a sequence of steps including Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization. rsc.org

These examples highlight the chemical tractability of the oxo-tetrahydroquinoline framework, which allows for systematic structural modifications and the construction of complex, polycyclic, and hybrid molecular architectures.

Structure-Reactivity and Structure-Property Relationships of Derivatives

The derivatization of the this compound scaffold allows for a systematic investigation of structure-reactivity and structure-property relationships. By modifying the substituents at various positions on the heterocyclic ring, researchers can fine-tune the chemical and biological properties of the resulting compounds. These studies are crucial for understanding the molecular basis of their activity and for the rational design of new derivatives with enhanced or specific functionalities.

The electronic nature and position of substituents have been shown to significantly impact the biological activity of these derivatives. In a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole hybrids, a clear structure-activity relationship was observed concerning their anti-proliferative activity. mdpi.com Generally, derivatives where the R¹ and/or R³ positions were unsubstituted (i.e., contained a hydrogen atom) demonstrated superior activity compared to their N-methyl counterparts. mdpi.com This suggests that steric hindrance or changes in electronic properties caused by the methyl group at these positions can be detrimental to the compound's cytotoxic efficacy. mdpi.com

Table 1: Structure-Activity Relationship of Triazole-Quinolinone Hybrids as Antiproliferative Agents mdpi.com
CompoundSubstituents (R¹, R², R³, R⁴)Key Structural FeatureAverage IC₅₀ (µM)
8aH, H, H, HUnsubstituted5.575
8g-Considered most active in the series1.575
N-methyl counterparts (e.g., 8d, 8h, 8i, 8j-l)CH₃ at R¹ and/or R³N-MethylatedGenerally lower activity

Similarly, studies on 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids revealed a distinct relationship between the substituent on the 2-aryl group and the compound's effect on hypoxia. The presence of a methoxy (B1213986) or a methyl group in the para-position of the phenyl substituent conferred the most pronounced antihypoxic activity. researchgate.net In contrast, the introduction of halogen atoms like chlorine or fluorine, or the absence of any substituent, led to a prohypoxic effect. researchgate.net This demonstrates that electronic donating groups at this position are favorable for the desired biological property.

Table 2: Structure-Property Relationship of 2-Aryl-5-oxo-tetrahydroquinoline-4-carboxylic Acids in Hypoxia researchgate.net
Compound FeatureEffect
Methoxy group at para-position of 2-aryl substituentPronounced Antihypoxic Activity
Methyl group at para-position of 2-aryl substituentPronounced Antihypoxic Activity
Chlorine atom on 2-aryl substituentProhypoxic Effect
Fluorine atom on 2-aryl substituentProhypoxic Effect
Unsubstituted 2-aryl groupProhypoxic Effect

In another class of derivatives, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides were investigated as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme implicated in cancer metabolism. The systematic modification of this scaffold allowed for the elucidation of structure-activity relationships related to enzyme activation. nih.gov Furthermore, for other tetrahydroisoquinoline analogs, factors such as lipophilicity and the shape of substituents at the N-2 position were found to have a profound effect on both potency and metabolic stability. rsc.org To rationalize these observed relationships, computational methods such as Density Functional Theory (DFT) studies are sometimes employed to understand the binding efficiency and stability of the molecules. researchgate.net These combined experimental and theoretical approaches are essential for building a comprehensive understanding of how structural modifications influence the reactivity and properties of this compound derivatives.

Computational and Theoretical Chemistry of 2 Oxo 1,2,3,4 Tetrahydroquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in examining the intrinsic properties of a molecule at the electronic level.

The electronic character of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining reactivity. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations are frequently used to determine the energies of these orbitals and map their electron density distributions. For instance, studies on various quinoline (B57606) and tetrahydroisoquinoline derivatives have utilized DFT to calculate their HOMO-LUMO gaps to assess their reactivity and electronic stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap in these related compounds often indicates potent biological capabilities. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Quinoline Derivatives Note: This data is for related compounds and serves to illustrate typical values obtained through DFT calculations.

Compound Class Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Tetrahydroisoquinoline Derivatives B3LYP/6-31+G(d,p) -6.21 to -6.07 -1.74 to -1.49 4.33 to 4.47 mdpi.com
Substituted Quinoline Derivatives DFT/B3LYP/6-31G(d) -6.74 -2.01 4.73 nih.gov
8-hydroxy-2-methyl quinoline DFT -5.24 -1.58 3.66 researchgate.net

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to verify a molecule's structure. For example, DFT methods can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov

In studies of newly synthesized quinoline derivatives, researchers often find a high correlation between the theoretically predicted NMR chemical shifts and the values obtained experimentally. This consistency confirms that the computationally optimized geometry of the molecule is a reliable representation of its actual structure in solution. nih.gov Similar calculations could be applied to 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile to aid in its structural confirmation and assign its spectral peaks.

Theoretical models can map out entire reaction pathways, providing a deeper understanding of chemical reactivity. DFT calculations can determine the geometries of transition states and the activation energies required for a reaction to proceed. This is crucial for predicting how a molecule might be synthesized or how it might metabolize.

For example, DFT has been used to investigate the complex hydrodenitrogenation (HDN) mechanism of quinoline on different catalysts. nih.gov These calculations explored the hydrogenation and ring-opening pathways, revealing how the structure of the active site influences the formation of products like 1,2,3,4-tetrahydroquinoline (B108954) and 5,6,7,8-tetrahydroquinoline. nih.gov Such an approach could be used to model the synthesis of this compound or predict its metabolic fate.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic details, molecular modeling and dynamics simulations explore the behavior of a molecule in a larger context, such as its interaction with a protein or its conformational flexibility over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unesp.br It is a vital tool in drug discovery for screening virtual libraries of compounds against a specific biological target. The technique involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

The tetrahydroquinoline scaffold is found in many compounds designed as inhibitors for various protein targets. Docking studies have been performed on tetrahydroquinoline derivatives to predict their binding modes and affinities for targets such as the epidermal growth factor receptor (EGFR), mTOR, and HIV-1 reverse transcriptase. unesp.brscispace.commdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For this compound, docking could identify potential protein targets and guide the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results for Analogous Tetrahydroquinoline (THQ) Derivatives Note: This data is for related compounds and illustrates typical results from docking studies.

Compound Class Protein Target Best Docking Score (kcal/mol) Key Interacting Residues Source
Tetrahydroquinoline Derivatives EGFR -10.1 Not Specified unesp.br
Morpholine-Substituted THQ mTOR Not Specified TYR2225, VAL2240 mdpi.com
THQ Analogues HIV-1 RT -20.05 Not Specified scispace.com

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. The saturated ring of the tetrahydroquinoline system allows for multiple conformations.

Molecular Dynamics (MD) simulations extend this analysis by modeling the physical movements of atoms and molecules over time. An MD simulation can reveal how a ligand and its protein target behave in a more realistic, dynamic environment. For tetrahydroquinoline derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes predicted by docking. mdpi.comresearchgate.net These simulations, often run for nanoseconds, can show whether the key interactions are maintained, providing stronger evidence for the proposed binding mode. tandfonline.comnih.gov This type of analysis would be essential to understand the flexibility of this compound and the stability of its potential interactions with biological targets.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking in Crystal Structures)

The analysis of intermolecular interactions within the crystal lattice of a compound is crucial for understanding its solid-state properties, such as solubility, stability, and polymorphism. While a specific crystallographic study for this compound could not be found in the reviewed literature, analysis of closely related structures provides significant insights into the potential intermolecular interactions this molecule might form.

Studies on similar tetrahydroquinoline and quinolinone derivatives consistently reveal the prominent role of hydrogen bonding and π-π stacking interactions in their crystal packing. For instance, the crystal structure of 2-oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile shows that two molecules are linked by a pair of N-H···O hydrogen bonds to form a centrosymmetric dimer. researchgate.net This type of interaction is highly probable for this compound, which also possesses a lactam moiety with an N-H donor and a carbonyl oxygen acceptor.

In another related compound, 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, the crystal structure reveals that molecules are linked via N-H···O and C-H···N hydrogen bonds, creating a three-dimensional network. nih.gov Furthermore, the crystal packing is significantly influenced by C-H···π interactions. nih.gov The presence of the aromatic ring and the carbonitrile group in this compound suggests that similar C-H···π and C-H···N interactions could play a role in its crystal packing.

The analysis of new tetrahydroisoquinoline-4-carbonitrile derivatives has also highlighted the formation of inversion dimers through C-H···O hydrogen bonds, which are further connected into layers by additional C-H···O interactions. researchgate.net In some cases, O-H···O and C-H···O hydrogen bonds, along with C-H···π(ring) interactions, form layers within the crystal structure. researchgate.net

Aromatic systems, such as the quinoline core, are also prone to π-π stacking interactions. In a study of dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, a remarkable π-π columnar stacking was observed in the crystal structure, with interplanar distances of 3.229 (3) and 3.380 (3) Å. nih.gov The electron-deficient nature of the quinoline ring in this compound, enhanced by the presence of the electron-withdrawing carbonitrile group, would favor such π-π stacking interactions with neighboring molecules.

N-H···O hydrogen bonds: Forming dimers or chains through the lactam functionality.

C-H···O and C-H···N hydrogen bonds: Involving various C-H donors and the carbonyl oxygen or nitrile nitrogen as acceptors.

π-π stacking interactions: Between the aromatic rings of adjacent quinoline cores.

C-H···π interactions: Where C-H bonds interact with the π-system of the aromatic ring.

A definitive understanding of the intermolecular interactions of this compound, however, awaits its single-crystal X-ray diffraction analysis.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondN-H (lactam)O (carbonyl)
Hydrogen BondC-HO (carbonyl), N (nitrile)
π-π StackingAromatic RingAromatic Ring
C-H···π InteractionC-HAromatic Ring

This table is a projection based on the analysis of structurally similar compounds.

Potential Research Applications and Future Directions in Chemical Biology

Role as a Synthetic Intermediate for Advanced Chemical Structures

The 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile scaffold is a valuable synthetic intermediate for creating more complex and advanced chemical structures. The tetrahydroquinoline nucleus is a common motif in numerous medicinal agents and natural products. nih.gov The presence of the oxo group and the carbonitrile functionality offers reactive sites for a variety of chemical transformations.

The carbonitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These modifications allow for the introduction of diverse pharmacophores and the construction of libraries of compounds for biological screening. For instance, multicomponent reactions (MCRs) have been effectively used for the synthesis of structurally diverse tetrahydroisoquinoline derivatives, a strategy that could be adapted for tetrahydroquinoline-based scaffolds. nih.gov The ability to readily functionalize the core structure makes this compound a key starting material for synthesizing novel therapeutic agents and complex organic molecules.

Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The tetrahydroquinoline scaffold has been identified as a core component of potent inhibitors for biological targets like NF-κB. nih.govnih.gov This inherent biological activity suggests that this compound can be elaborated into novel chemical probes.

The strategic placement of the carbonitrile group at the 8-position provides a chemical handle for attaching reporter tags, such as fluorophores or biotin, without significantly altering the core scaffold's interaction with its biological target. Such probes would enable researchers to visualize and track the molecule's interactions within a cellular environment, facilitating target identification and mechanism-of-action studies. The development of these tools is crucial for advancing our understanding of the complex signaling networks that govern cellular function. nih.gov

Exploration in New Synthetic Methodologies and Reaction Discovery

The synthesis of tetrahydroquinolines and related heterocycles is an active area of research, with a focus on developing efficient and innovative synthetic methods. nih.gov Domino reactions, also known as tandem or cascade reactions, have emerged as a particularly effective strategy for constructing these complex scaffolds from simple starting materials. nih.gov The structure of this compound lends itself to exploration in new synthetic methodologies.

For example, its synthesis could inspire the development of novel cyclization strategies or multicomponent reactions. nih.govrsc.org Furthermore, the reactivity of the lactam (the 2-oxo group) and the nitrile can be exploited in reaction discovery. The development of new catalytic systems or reaction conditions to selectively modify this scaffold would be a valuable contribution to synthetic organic chemistry, expanding the toolbox available for creating complex nitrogen-containing heterocycles. nih.gov

Uncovering Additional Mechanistic Insights in Biological Systems

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have shown activity as potent inhibitors of the NF-κB signaling pathway, which is implicated in cancer and inflammatory diseases. nih.govnih.gov By systematically modifying the this compound core, researchers can generate a library of analogs to probe the structure-activity relationship (SAR) for a given biological target.

These studies can provide detailed mechanistic insights into how these molecules interact with their protein targets at a molecular level. For instance, combining the quinolone scaffold with other moieties, such as triazoles, has been shown to produce compounds with significant anti-proliferative and pro-apoptotic activity. mdpi.comnih.gov Investigating derivatives of this compound could reveal crucial information about the binding pocket of a target protein, guiding the design of more potent and selective inhibitors. This knowledge is fundamental for understanding disease mechanisms and for the rational design of new therapeutics. mdpi.com

Design Strategies for Next-Generation Chemical Scaffolds

The this compound framework can be considered a "next-generation" chemical scaffold for drug discovery. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to higher binding affinity and selectivity for protein targets.

Design strategies for new scaffolds often focus on creating molecules that can mimic key structural motifs, such as protein secondary structures, to modulate protein-protein interactions. rsc.org The inherent biological relevance of the tetrahydroquinoline core makes it an attractive starting point for such endeavors. nih.govnih.gov By applying modern drug design principles, including computational modeling and diversity-oriented synthesis, this core can be elaborated into novel scaffolds with improved pharmacological profiles. These next-generation scaffolds could address challenging drug targets that have been intractable to traditional small-molecule approaches.

Q & A

Q. Key Methodological Steps :

  • Reagents : Aldehyde (e.g., benzaldehyde), 1-tetralone, ethyl cyanoacetate.
  • Solvent : Ethanol for both reaction and recrystallization.
  • Conditions : Reflux for 8–12 hours.
  • Yield Optimization : Adjust molar ratios (1:1:1 for aldehyde:ketone:cyanoacetate) and monitor reaction progression via TLC.

How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?

Advanced Research Question
X-ray crystallography provides atomic-level resolution of the compound’s structure, including bond lengths, angles, and non-covalent interactions. For example, in related tetrahydroquinoline derivatives:

  • Crystal System : Triclinic (P1 space group) with unit cell parameters a = 7.64 Å, b = 9.69 Å, c = 9.99 Å .
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice (e.g., N1–H1···O1 with D–H = 0.91 Å and D···A = 2.74 Å) .
  • π-π Stacking : Observed between aromatic rings (distance ~3.5–4.0 Å), critical for understanding solid-state packing .

Q. Refinement Tips :

  • Use riding models for C-bound H-atoms (Uiso(H) = 1.2–1.5 Ueq(C)).
  • Freely refine amino H-atoms via difference Fourier maps .

What purification techniques are recommended post-synthesis?

Basic Research Question
Ethanol recrystallization is the primary method for isolating high-purity crystals. After reaction completion:

Cool the mixture to room temperature.

Filter the precipitate and wash with cold ethanol.

Recrystallize the crude product in hot ethanol (70–80°C) to remove unreacted starting materials .

Q. Purity Validation :

  • Melting point analysis.
  • HPLC with UV detection (λ = 254 nm).

How can discrepancies in spectroscopic data for derivatives be resolved?

Advanced Research Question
Contradictions in NMR or IR data often arise from tautomerism or conformational flexibility. For example:

  • 13C NMR : Carbonitrile peaks appear at δ ~115–120 ppm, while carbonyl (C=O) signals resonate at δ ~165–175 ppm .
  • 1H NMR : Cyclic CH2 groups in tetrahydroquinoline show splitting patterns (δ 1.5–2.5 ppm) sensitive to ring puckering .

Q. Resolution Strategies :

  • Compare experimental data with DFT-calculated spectra.
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Confirm tautomeric forms via X-ray crystallography .

What methodologies assess the antioxidant potential of this compound?

Advanced Research Question
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used:

Prepare a 0.1 mM DPPH solution in methanol.

Mix test compound (10–100 µM) with DPPH and incubate in the dark (30 min).

Measure absorbance at 517 nm.

Q. Data Interpretation :

Compound% Radical Scavenging (12 ppm)Reference Standard (Ascorbic Acid)
Derivative T179.05%82.71%
Derivative T267.28%82.71%
Derivative T317.55%82.71%

Key Insight : Electron-withdrawing substituents (e.g., bromo, nitro) enhance antioxidant activity by stabilizing radical intermediates .

How do substituents on the tetrahydroquinoline core influence biological activity?

Advanced Research Question
Structure-activity relationships (SAR) reveal:

  • Electron-Donating Groups (e.g., –OCH3) : Reduce activity due to decreased electrophilicity.
  • Halogens (e.g., –Br) : Enhance potency in antimicrobial assays (MIC ~2–8 µg/mL against S. aureus) .
  • Bulkier Substituents : Improve binding to hydrophobic enzyme pockets (e.g., γ-secretase inhibition in Notch signaling) .

Q. Experimental Design :

  • Synthesize derivatives via regioselective bromination or Suzuki coupling.
  • Validate SAR using molecular docking (e.g., AutoDock Vina) and in vitro assays .

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Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile
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Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.